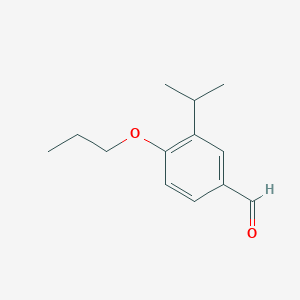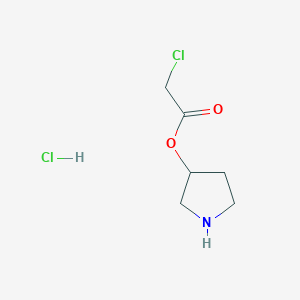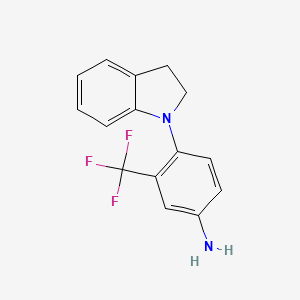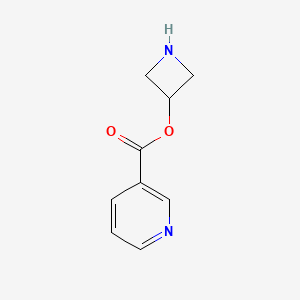![molecular formula C13H19ClINO B1394801 4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride CAS No. 1112052-95-5](/img/structure/B1394801.png)
4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride
Overview
Description
4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride, also known as 4-PIEP-HCl, is a synthetic compound that has been used for a variety of scientific research applications. It is a derivative of piperidine, a cyclic organic compound found in some plants, and has been used in laboratory experiments to study the biochemical and physiological effects of various compounds.
Scientific Research Applications
Anticancer Agent
Piperidine derivatives have been utilized as anticancer agents due to their ability to interfere with various biological pathways involved in cancer progression. The iodophenoxyethyl group in the compound could potentially enhance its efficacy in targeting cancer cells .
Antiviral Activity
These compounds are also explored for their antiviral properties. The presence of iodine might contribute to its activity against viral replication or assembly .
Antimalarial Properties
Piperidine derivatives have shown promise as antimalarial agents. The structural features of this compound could be investigated for its potential to inhibit malarial parasite growth .
Antimicrobial and Antifungal Uses
The compound’s structure suggests it could be effective against bacterial and fungal infections, making it a candidate for antimicrobial and antifungal research .
Analgesic and Anti-inflammatory
Due to the piperidine moiety, this compound may exhibit analgesic and anti-inflammatory activities, which could be beneficial in pain management and inflammatory conditions .
Anti-Alzheimer’s Research
Piperidine derivatives are known for their use in Alzheimer’s disease therapy. Research into this compound could focus on its potential cognitive enhancement or neuroprotective effects .
Antipsychotic Potential
The structural characteristics of piperidine derivatives make them suitable for exploration as antipsychotic agents, possibly affecting neurotransmitter systems .
Anticoagulant Applications
There is potential for this compound to act as an anticoagulant, preventing blood clots and improving circulation based on the pharmacological properties of similar piperidine structures .
properties
IUPAC Name |
4-[2-(4-iodophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO.ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQVWOGACBXJJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394723.png)
![3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1394725.png)
![3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394726.png)





![4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1394735.png)
